An In-depth Technical Guide on the Core Chemical Properties and Structure of (S)-3-Ethylmorpholine
An In-depth Technical Guide on the Core Chemical Properties and Structure of (S)-3-Ethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (S)-3-Ethylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identifiers
(S)-3-Ethylmorpholine is a substituted morpholine with a chiral center at the C-3 position, featuring an ethyl group. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.
Table 1: Structural Identifiers for (S)-3-Ethylmorpholine
| Identifier | Value |
| IUPAC Name | (3S)-3-ethylmorpholine |
| Molecular Formula | C₆H₁₃NO |
| SMILES | CC[C@H]1COCCN1 |
| InChI | InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
| InChIKey | JBQWQBSRIAGTJT-VKHMYHEASA-N |
| CAS Number | 748117-01-3 |
Physicochemical Properties
The physicochemical properties of (S)-3-Ethylmorpholine are crucial for its handling, formulation, and application in various chemical processes. The data presented below has been compiled from various sources. For comparison, data for the related, more common achiral N-ethylmorpholine is also included where available.
Table 2: Physicochemical Properties of (S)-3-Ethylmorpholine
| Property | Value for (S)-3-Ethylmorpholine | Value for N-Ethylmorpholine (for comparison) |
| Molecular Weight | 115.17 g/mol [1][2] | 115.17 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid with an ammonia-like odor[3] |
| Boiling Point | 134 - 135 °C[1] | 138-139 °C |
| Melting Point | Not available | -63 °C[3] |
| Density | 0.91 g/cm³[1] | 0.91 g/mL at 20 °C |
| Solubility | Soluble in water[1] | Moderately soluble in water[3] |
| Flash Point | 32 °C[1] | 83 °F (28.3 °C)[3] |
| Refractive Index | 1.437[1] | 1.441 |
The hydrochloride salt of 3-ethylmorpholine is described as a white crystalline solid that is easily soluble in water and polar organic solvents.[4]
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. Below are representative, generalized protocols for the synthesis and analysis of (S)-3-Ethylmorpholine, based on established methodologies for chiral morpholine derivatives.
The enantioselective synthesis of 3-substituted morpholines can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalysis. A common approach involves the cyclization of a chiral amino alcohol precursor.
Principle: This protocol outlines a potential pathway starting from a chiral amino alcohol. The key steps involve the protection of the amino group, introduction of a suitable leaving group, and subsequent intramolecular cyclization.
Materials:
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(S)-2-aminobutanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydride (NaH)
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2-Chloroacetyl chloride
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Lithium aluminum hydride (LAH)
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA)
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Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄, silica gel for chromatography)
Procedure:
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N-Protection:
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Dissolve (S)-2-aminobutanol (1.0 eq) in anhydrous DCM.
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Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
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Slowly add a solution of Boc₂O (1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Perform an aqueous workup and purify the resulting N-Boc protected amino alcohol by column chromatography.
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-
O-Alkylation:
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To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add the N-Boc protected amino alcohol (1.0 eq) in THF dropwise.
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After stirring for 30 minutes, add 2-chloroacetyl chloride (1.2 eq).
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Stir the reaction at room temperature for 16 hours.
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Carefully quench the reaction with water and perform an aqueous workup.
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Purify the product by column chromatography.
-
-
Deprotection and Cyclization:
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Treat the product from the previous step with a deprotecting agent such as trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
After deprotection, neutralize the resulting amine salt with a base (e.g., triethylamine).
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The intramolecular cyclization to form the morpholinone precursor may occur spontaneously or require heating.
-
-
Reduction to Morpholine:
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To a solution of the morpholinone precursor in anhydrous THF, slowly add LAH (2.0 eq) at 0 °C.
-
Reflux the reaction mixture for 4 hours.
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Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
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Filter the resulting solids and concentrate the filtrate.
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Purify the crude (S)-3-Ethylmorpholine by distillation or column chromatography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Gas Chromatography-Mass Spectrometry (GC-MS):
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GC-MS can be used to determine the purity of the compound and confirm its molecular weight. A suitable capillary column (e.g., DB-5ms) can be used with a temperature gradient program. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Chiral High-Performance Liquid Chromatography (HPLC):
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Enantiomeric purity is a critical parameter for chiral compounds. Chiral HPLC is the standard method for its determination.
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Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
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Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series) is often effective.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
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Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a refractive index detector or coupling to a mass spectrometer may be necessary.
-
Procedure:
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Dissolve a small amount of the (S)-3-Ethylmorpholine sample in the mobile phase.
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Inject the sample onto the chiral HPLC column.
-
Elute with the optimized mobile phase at a constant flow rate.
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Monitor the elution profile with the detector.
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The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
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Mandatory Visualizations
Caption: 2D structure of 3-Ethylmorpholine.
References
- 1. (S)-3-Ethylmorpholine Manufacturer & Supplier in China | High Purity CAS 21545-70-6 | Applications, Safety, Price & SDS [chemheterocycles.com]
- 2. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]
- 3. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
